molecular formula C19H21N3O3 B7639804 3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide

3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide

Cat. No. B7639804
M. Wt: 339.4 g/mol
InChI Key: ZDCAMOUDMTZAGO-UHFFFAOYSA-N
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Description

3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide, also known as BHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHPP is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of phosphodiesterase, an enzyme that plays a role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. This compound has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. This compound has also been shown to have a variety of potential applications in scientific research, making it a versatile tool for researchers. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide. One area of interest is in the development of new therapeutic agents for cancer and neurodegenerative diseases based on the structure of this compound. Another area of interest is in the further elucidation of the mechanism of action of this compound, which may lead to the development of new drugs that target specific cellular signaling pathways. Finally, this compound may also have potential applications in the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of 3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide involves several steps, including the reaction of 2-(3-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminobenzene to form the benzimidazole ring, and the resulting compound is then coupled with 2-(3-methoxyphenyl)ethanol to form this compound.

Scientific Research Applications

3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-15-6-4-5-14(11-15)18(23)12-20-19(24)9-10-22-13-21-16-7-2-3-8-17(16)22/h2-8,11,13,18,23H,9-10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCAMOUDMTZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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